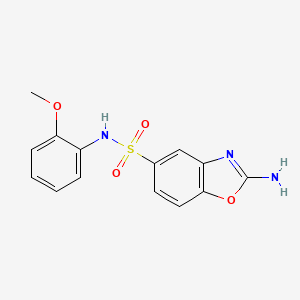

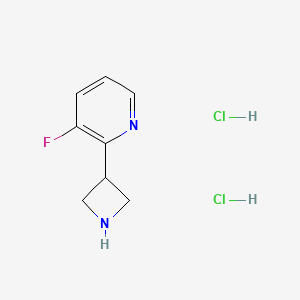

![molecular formula C19H25N3O2 B2379047 3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide CAS No. 946256-68-4](/img/structure/B2379047.png)

3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide” is a complex organic molecule. It contains a cyclohexyl group, a pyrido[1,2-a]pyrimidin-4-one core, and a propanamide moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The cyclohexyl group may adopt various conformations , and the pyrido[1,2-a]pyrimidin-4-one core is a heterocyclic structure with nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the reaction conditions and reagents used. As an example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported, which leads to the formation of 3-ArS/ArSe derivatives .科学的研究の応用

Cyclization Reactions

Cyclization reactions involving cyanamides with different substrates such as methyl anthranilates and 2-aminophenyl ketones lead to the formation of diverse heterocyclic compounds. For instance, the cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates results in 2-amino-3,4-dihydroquinazolin-4-one and 2-aminoquinazoline derivatives (Shikhaliev et al., 2008).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

The synthesis of pyrimidine linked pyrazole heterocyclic compounds demonstrates the compound's potential in creating biologically active molecules. These compounds have been evaluated for their insecticidal and antibacterial potential, indicating the relevance of such research in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Formation of Pyrimidin-2-ylcyanamide Derivatives

The reaction of aniline derivatives with cyanamide and dimethylamino-1-pyridyl-2-propenone forms 4-pyridyl-substituted pyrimidin-2-ylcyanamides and 2-aminopyrimidines. This showcases the versatility of cyanamides in synthesizing pyrimidine derivatives, which are crucial in medicinal chemistry and drug development (Koroleva et al., 2011).

Multicomponent Reactions for Heterocyclic Systems

The use of cyanamide as a building block in multicomponent reactions for synthesizing 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives highlights innovative approaches in constructing complex molecules. Such methodologies enable the efficient generation of diverse heterocyclic systems with potential pharmaceutical applications (Hulme et al., 2008).

Microwave-assisted Synthesis of Pyrimidin-5-ylpropanamides

Microwave-assisted synthesis provides a rapid and efficient method for creating 3-pyrimidin-5-ylpropanamides, demonstrating the compound's role in facilitating novel synthetic routes. This technique highlights the importance of advanced synthesis methods in the field of organic chemistry (Hao et al., 2009).

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have shown moderate inhibitory properties against HIV-1 virus, suggesting potential for further development . Additionally, the synthesis method could be optimized or modified to improve yield or introduce different functional groups .

作用機序

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of chemical and biological properties . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies . Based on the structural similarity to imidazole-containing compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

The compound’s cyclohexyl and pyrido[1,2-a]pyrimidin groups may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body, its metabolic stability, and its rate of excretion .

Result of Action

Based on the known biological activities of similar compounds, it can be hypothesized that it may exert anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

3-cyclohexyl-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13-10-11-22-16(12-13)20-14(2)18(19(22)24)21-17(23)9-8-15-6-4-3-5-7-15/h10-12,15H,3-9H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTJJOIRSAWKQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CCC3CCCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2378968.png)

![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)

![2-Methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378975.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)

![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378986.png)